molecular formula C6H4BrIN2O2 B177552 4-Bromo-2-iodo-6-nitroaniline CAS No. 180624-08-2

4-Bromo-2-iodo-6-nitroaniline

Cat. No.: B177552
CAS No.: 180624-08-2
M. Wt: 342.92 g/mol
InChI Key: CUVSESOKQSEEHQ-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-6-nitroaniline: is an organic compound with the molecular formula C6H4BrIN2O2 and a molecular weight of 342.92 g/mol . This compound is characterized by the presence of bromine, iodine, and nitro groups attached to an aniline ring. It is commonly used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

4-Bromo-2-iodo-6-nitroaniline can be synthesized through the iodination of 4-bromo-2-nitroaniline. The reaction typically involves the use of iodine and silver sulfate in ethanol at room temperature. The process is as follows :

    Starting Material: 4-Bromo-2-nitroaniline

    Reagents: Iodine and silver sulfate

    Solvent: Ethanol

    Conditions: Room temperature, 18 hours of stirring

The reaction yields this compound as an orange solid with a high yield of approximately 88% .

Industrial Production Methods:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional purification steps to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions:

4-Bromo-2-iodo-6-nitroaniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Major Products:

    Substitution Reactions: Products include derivatives with different halogens or functional groups.

    Reduction Reactions: The major product is 4-Bromo-2-iodo-6-aminoaniline.

    Oxidation Reactions: Products include various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

4-Bromo-2-iodo-6-nitroaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-6-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The bromine and iodine atoms also contribute to the compound’s reactivity and specificity in chemical reactions .

Comparison with Similar Compounds

    4-Bromo-2-iodoaniline: Similar structure but lacks the nitro group.

    4-Bromo-2-nitroaniline: Similar structure but lacks the iodine atom.

    2-Iodo-4-nitroaniline: Similar structure but lacks the bromine atom.

Uniqueness:

4-Bromo-2-iodo-6-nitroaniline is unique due to the presence of both bromine and iodine atoms along with the nitro group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical and biological applications .

Biological Activity

4-Bromo-2-iodo-6-nitroaniline (CAS Number: 180624-08-2) is an organic compound characterized by its complex structure, which includes bromine, iodine, and nitro functional groups attached to an aniline backbone. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications in drug synthesis.

The molecular formula for this compound is C₆H₄BrIN₂O₂. The presence of halogens and a nitro group suggests unique reactivity and biological properties compared to simpler anilines.

Property Value
Molecular FormulaC₆H₄BrIN₂O₂
Molecular Weight292.92 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Potential

One of the primary areas of research surrounding this compound is its role as a precursor in the synthesis of CK2 inhibitors. CK2 (casein kinase 2) is a protein kinase implicated in various cancers due to its overexpression. Inhibiting CK2 activity has been shown to suppress tumor growth, making this compound a candidate for therapeutic development against cancer.

While specific mechanisms of action for this compound remain under investigation, it is hypothesized that the compound's ability to inhibit CK2 may involve interference with cellular signaling pathways that promote proliferation and survival of cancer cells. Further studies are needed to elucidate the exact biochemical interactions.

Toxicity and Safety

Due to the presence of halogens and a nitro group, this compound is likely to be an irritant and may pose health risks if inhaled or ingested. Nitroanilines can decompose under heat or light, potentially releasing toxic fumes. Appropriate safety measures, including personal protective equipment (PPE) and handling in a fume hood, are essential when working with this compound.

Synthesis and Applications

Research has demonstrated that this compound can be utilized in the preparation of quinolone derivatives, which have significant applications as antibacterial agents. The synthesis typically involves nitration processes that can yield various derivatives with enhanced biological activity .

Properties

IUPAC Name

4-bromo-2-iodo-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVSESOKQSEEHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443570
Record name 4-bromo-2-iodo-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180624-08-2
Record name 4-bromo-2-iodo-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-2-nitroaniline (14.3 g, 0.0659 mol) was added in one portion to iodine (17.6 g, 0.0692 mol) dissolved in ethanol (300 ml), followed by silver (I) sulphate (20.4 g 0.0659 mol). After stirring at ambient temperature for 18 hours the reaction was filtered and the solid obtained was washed with dichloromethane until all the orange product had dissolved. The combined filtrates were evaporated in vacuo and the resulting solid was washed with diethyl ether/40-60 Petroleum ether (1:1) and filtered to give 4-bromo-2-iodo-6-nitroaniline as an orange solid (19.8 g, 88%), which was used without further purification.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
20.4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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